N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide
Description
Properties
CAS No. |
651307-22-1 |
|---|---|
Molecular Formula |
C19H20FN3O2S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H20FN3O2S/c20-17-6-4-15(5-7-17)9-12-23(13-10-21)26(24,25)19-3-1-2-16-14-22-11-8-18(16)19/h1-8,11,14H,9-10,12-13,21H2 |
InChI Key |
ZEEKBWDFPVONMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=C(C=C3)F)CCN |
Origin of Product |
United States |
Preparation Methods
Formation of Isoquinoline Core
The isoquinoline core can be synthesized through various methods, commonly involving cyclization reactions of appropriate precursors. One effective method includes:
- Starting Material : 2-phenylethylamine
- Reagents : Acetic anhydride (for protection), chlorosulfonic acid (for sulfonylation)
The reaction typically proceeds as follows:
- Protection : Acetylate 2-phenylethylamine to protect the amino group.
- Cyclization : Treat with a suitable reagent (e.g., phosphorous oxychloride) to induce cyclization into the isoquinoline structure.
The introduction of the sulfonamide group is crucial for the compound's biological activity. This can be achieved through:
- Chlorosulfonation : The isoquinoline derivative is treated with chlorosulfonic acid to yield a sulfonyl chloride intermediate.
Steps include:
- Dissolve the isoquinoline derivative in an inert solvent (e.g., dichloromethane).
- Slowly add chlorosulfonic acid at low temperatures to control exothermic reactions.
- Isolate the sulfonyl chloride product through filtration and washing.
Amine Coupling Reaction
The final step involves coupling the sulfonamide intermediate with an amine to form the desired product:
- Amine Source : 2-aminoethylamine
- Reaction Conditions : Typically carried out in a polar aprotic solvent (e.g., DMF) under reflux conditions.
Steps include:
- Combine the sulfonamide intermediate with 2-aminoethylamine.
- Heat under reflux for several hours to ensure complete reaction.
Purify the resulting product through crystallization or chromatography.
The overall yield from these multi-step syntheses can vary significantly based on reaction conditions and purification methods employed. Typical yields reported in literature range from 50% to 75%, depending on the efficiency of each step and purification techniques used.
To confirm the structure and purity of N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance | Determine molecular structure and purity |
| Mass Spectrometry | Confirm molecular weight and fragmentation patterns |
| High-Performance Liquid Chromatography | Assess purity and separation of components |
The preparation of this compound involves intricate synthetic pathways that require careful control over reaction conditions and purification processes. Future research may focus on optimizing these methods for better yields and exploring additional functionalizations that enhance its pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Structural Modifications and Target Affinity
- PKA Inhibition :
- H-89 (4-bromocinnamyl substituent) exhibits high potency (IC₅₀: 48 nM) and selectivity for PKA due to its bulky hydrophobic group, which enhances binding to the ATP pocket . The target compound’s 4-fluorophenylethyl group may similarly improve selectivity but with reduced steric bulk compared to bromocinnamyl.
Multidrug Resistance (MDR) Reversal
- H-86 and H-87 (chlorophenylpropenyl derivatives) reverse vinblastine resistance in leukemia cells by inhibiting P-glycoprotein-mediated efflux. Their activity correlates with hydrophobicity, which the target compound’s fluorophenyl group may mimic .
- H-9 lacks MDR reversal activity, indicating that extended hydrophobic groups (e.g., fluorophenyl, bromocinnamyl) are critical for P-glycoprotein interaction .
Metabolic and Pharmacokinetic Considerations Fluorination (as in the target compound) typically enhances metabolic stability and blood-brain barrier penetration compared to chlorinated or brominated analogs .
Research Implications and Limitations
- The target compound’s fluorophenyl group offers a balance between lipophilicity and metabolic stability, making it a candidate for CNS-targeted therapies (e.g., neuropsychiatric disorders) or MDR reversal agents .
- Limitations : Direct experimental data for the compound are absent in the evidence; comparisons rely on structural analogs. Further studies are needed to validate PKA affinity, selectivity, and toxicity profiles.
Biological Activity
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is a synthetic compound belonging to the isoquinoline derivatives, characterized by its complex molecular structure that includes an isoquinoline ring, an aminoethyl chain, and a 4-fluorophenyl group. The presence of the sulfonamide functional group is significant for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The chemical formula for this compound is , with a molar mass of approximately 373.44 g/mol. The structural features include:
- Isoquinoline ring : A bicyclic structure that contributes to the compound's pharmacological properties.
- Aminoethyl chain : Enhances solubility and biological interaction.
- 4-Fluorophenyl group : Imparts unique electronic properties that may influence biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that aryl sulfonamides can inhibit dynamin I GTPase activity and clathrin-mediated endocytosis, which are critical processes in cellular trafficking and neurotransmitter release.
Case Study : A related compound demonstrated an IC50 value of 6.6 µM against A549 lung cancer cells, indicating potent anticancer activity . The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of isoquinoline derivatives. Some studies have reported that modifications in the isoquinoline structure can lead to enhanced anticonvulsant effects, suggesting that this compound may also possess such properties.
Comparison with Related Compounds
The following table summarizes the biological activities of this compound in comparison with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Isoquinoline-6-sulfonamide | Isoquinoline ring with a sulfonamide group | Anticancer | Different position of sulfonamide |
| N-(2-Aminopropyl)-N-[2-(3-chlorophenyl)ethyl]isoquinoline-6-sulfonamide | Similar structure but with chlorine substitution | Anticonvulsant | Chlorine instead of fluorine |
| N-(3-Aminopropyl)-N-[2-(4-methoxyphenyl)ethyl]isoquinoline-5-sulfonamide | Methoxy group instead of fluorine | Antitumor | Presence of methoxy group |
The biological effects of this compound likely involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to cell death in cancerous cells.
- Modulation of Cellular Signaling : Interaction with cellular signaling pathways can alter cell survival and growth dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
